Methyl 5-(carbamoylmethoxy)-2-methyl-1-benzofuran-3-carboxylate Methyl 5-(carbamoylmethoxy)-2-methyl-1-benzofuran-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 300674-01-5
VCID: VC4559917
InChI: InChI=1S/C13H13NO5/c1-7-12(13(16)17-2)9-5-8(18-6-11(14)15)3-4-10(9)19-7/h3-5H,6H2,1-2H3,(H2,14,15)
SMILES: CC1=C(C2=C(O1)C=CC(=C2)OCC(=O)N)C(=O)OC
Molecular Formula: C13H13NO5
Molecular Weight: 263.249

Methyl 5-(carbamoylmethoxy)-2-methyl-1-benzofuran-3-carboxylate

CAS No.: 300674-01-5

Cat. No.: VC4559917

Molecular Formula: C13H13NO5

Molecular Weight: 263.249

* For research use only. Not for human or veterinary use.

Methyl 5-(carbamoylmethoxy)-2-methyl-1-benzofuran-3-carboxylate - 300674-01-5

Specification

CAS No. 300674-01-5
Molecular Formula C13H13NO5
Molecular Weight 263.249
IUPAC Name methyl 5-(2-amino-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate
Standard InChI InChI=1S/C13H13NO5/c1-7-12(13(16)17-2)9-5-8(18-6-11(14)15)3-4-10(9)19-7/h3-5H,6H2,1-2H3,(H2,14,15)
Standard InChI Key VWHVKJOGQICFMT-UHFFFAOYSA-N
SMILES CC1=C(C2=C(O1)C=CC(=C2)OCC(=O)N)C(=O)OC

Introduction

Molecular Structure and Physicochemical Properties

Structural Characterization

The compound’s IUPAC name, methyl 5-(2-amino-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate, reflects its benzofuran backbone substituted at positions 2, 3, and 5. Key structural features include:

  • A benzofuran core (fused benzene and furan rings).

  • A methyl group at position 2.

  • A carboxylate ester (-COOCH₃) at position 3.

  • A carbamoylmethoxy group (-OCH₂CONH₂) at position 5.

The molecular formula is C₁₃H₁₃NO₅, with a molecular weight of 263.25 g/mol . The presence of polar functional groups (ester, carbamoyl) suggests moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and limited solubility in water.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₃H₁₃NO₅PubChem
Molecular Weight263.25 g/molPubChem
Topological Polar Surface101 ŲPubChem
Hydrogen Bond Donors1 (NH₂ group)PubChem
Hydrogen Bond Acceptors6 (ester, carbamoyl, ether)PubChem

Synthesis and Chemical Reactivity

Reactivity Profile

The compound’s functional groups enable diverse transformations:

  • Ester Hydrolysis: The methyl ester can be hydrolyzed to a carboxylic acid under basic conditions .

  • Amide Formation: The carbamoyl group may undergo further acylation or alkylation reactions .

  • Electrophilic Substitution: The benzofuran core is susceptible to halogenation or nitration at electron-rich positions .

Table 2: Common Reaction Pathways

Reaction TypeReagents/ConditionsMajor Products
Ester HydrolysisNaOH/H₂O, reflux5-(Carbamoylmethoxy)-2-methyl-1-benzofuran-3-carboxylic acid
Amide AlkylationR-X, K₂CO₃, DMFN-Alkylated carbamoylmethoxy derivatives
BrominationBr₂, FeBr₃6-Bromo-substituted analogs

Biological Activity and Applications

Table 3: Cytotoxicity of Brominated Analogs

CompoundCell Line (LC₅₀, nM)Reference
6-Bromo-2-methyl-1-benzofuran-3-carboxylateU87: 200 ± 60
Standard Chemotherapeutic AgentU87: >3000

Industrial and Research Applications

  • Medicinal Chemistry: Serves as a precursor for kinase inhibitors and antimicrobial agents.

  • Material Science: Functionalized benzofurans are used in organic semiconductors due to their π-conjugated systems .

Comparative Analysis with Structural Analogs

Methyl Benzofuran-5-Carboxylate (PubChem CID: 12674941)

  • Structure: Lacks the carbamoylmethoxy group at position 5.

  • Properties: Lower molecular weight (176.17 g/mol) and reduced hydrogen-bonding capacity .

  • Applications: Primarily used as a synthetic intermediate .

2-Methoxyethyl 6-Bromo Derivatives (CAS: 384364-00-5)

  • Structure: Bromine substitution enhances electrophilicity and bioactivity .

  • Bioactivity: Demonstrates potent cytotoxicity against neuroblastoma cells (LC₅₀: 18.9 nM) .

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